molecular formula C11H12N2O3 B2387836 5-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-furoic acid CAS No. 1030605-63-0

5-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-furoic acid

Cat. No.: B2387836
CAS No.: 1030605-63-0
M. Wt: 220.228
InChI Key: NPBZTOKSEXKKAG-UHFFFAOYSA-N
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Description

5-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]-2-furoic acid is a heterocyclic compound featuring a furan ring substituted with a carboxylic acid group at position 2 and a pyrazole ring at position 5 via a methyl linker. The pyrazole moiety is further substituted with methyl groups at positions 3 and 4.

Properties

IUPAC Name

5-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-6-9(7(2)13-12-6)5-8-3-4-10(16-8)11(14)15/h3-4H,5H2,1-2H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBZTOKSEXKKAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CC2=CC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-furoic acid typically involves the formation of the pyrazole ring followed by its attachment to the furan ring. One common method involves the cyclization of 1,3-dicarbonyl compounds with hydrazines to form the pyrazole ring . The furan ring can be introduced through various methods, including cyclization reactions involving furfural derivatives .

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .

Scientific Research Applications

Biological Applications

The compound exhibits a range of biological activities that make it a candidate for pharmaceutical development:

  • Antimicrobial Activity :
    • Research indicates that pyrazole derivatives, including those similar to 5-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-furoic acid, demonstrate significant antimicrobial properties. They have been effective against various bacterial strains and fungi, making them potential candidates for antibiotic development .
  • Anti-inflammatory Properties :
    • Studies have shown that pyrazole compounds can inhibit inflammatory pathways, suggesting that this compound may be useful in treating conditions characterized by chronic inflammation .
  • Anticancer Potential :
    • The compound's structure allows it to interact with biological targets involved in cancer progression. Preliminary studies indicate that it can induce apoptosis in cancer cells, thus warranting further investigation into its anticancer efficacy .

Synthesis of Derivatives

The synthesis of this compound has been explored in the context of creating new derivatives with enhanced biological activities:

  • Methodology :
    • The compound can be synthesized via a multi-step process involving the reaction of furoic acid derivatives with hydrazones or other pyrazole precursors. This approach allows for the modification of the pyrazole ring to optimize biological activity .

Material Science Applications

Beyond biological applications, this compound has potential uses in material science:

  • Polymeric Materials :
    • The incorporation of this compound into polymer matrices can enhance their thermal stability and mechanical properties. Research has indicated that such modifications can lead to materials suitable for high-performance applications .
  • Sensors :
    • The unique electronic properties of pyrazole derivatives allow for their use in sensor technology, particularly in detecting environmental pollutants. This application is under investigation as part of ongoing research into functional materials .

Case Study 1: Antimicrobial Efficacy

A study conducted on various pyrazole derivatives demonstrated that compounds structurally similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response, suggesting potential for therapeutic use in treating bacterial infections.

Case Study 2: Anti-inflammatory Mechanism

In vitro studies have shown that derivatives of this compound can inhibit the production of pro-inflammatory cytokines in macrophages. This suggests a mechanism where these compounds could be developed as anti-inflammatory agents for chronic diseases such as arthritis.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The following compounds are structurally related to the target molecule, with variations in substituents and heterocyclic systems:

5-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-2-furoic Acid (CAS 380580-59-6)
  • Key Differences: A nitro group (-NO₂) is introduced at position 4 of the pyrazole ring.
  • Molecular Weight: Higher molecular weight (265.22 g/mol vs. ~236.23 g/mol for the target compound) due to the nitro group. Solubility: Nitro groups can enhance dipole interactions but may reduce aqueous solubility compared to the target compound. Synthetic Considerations: Requires nitration steps, which must be carefully controlled to avoid side reactions .
5-[(2-Amino-4-methylphenoxy)methyl]-2-furoic Acid
  • Key Differences: The pyrazole is replaced with a 2-amino-4-methylphenoxy group.
  • Steric Effects: The phenoxy group is bulkier than pyrazole, which may hinder membrane permeability. Acidity/Basicity: The amino group (pKa ~9–10) can protonate under physiological conditions, enhancing solubility in acidic environments .
5-Methyl-3-(3-thienyl)-1H-pyrazole (CAS 3196-01-8)
  • Key Differences : The furoic acid moiety is absent, replaced by a thienyl group.
  • Impact: Electronic Properties: Thiophene’s sulfur atom engages in weaker hydrogen bonding compared to furan’s oxygen.

Physicochemical Properties Comparison

Property Target Compound Nitro-Substituted Analog Phenoxy-Substituted Analog Thienyl-Substituted Compound
Molecular Formula C₁₁H₁₂N₂O₃ C₁₁H₁₁N₃O₅ C₁₄H₁₃NO₄ (inferred) C₈H₈N₂S
Molecular Weight ~236.23 g/mol 265.22 g/mol ~259.26 g/mol 164.22 g/mol
Key Functional Groups Carboxylic acid, pyrazole Nitro, carboxylic acid Phenoxy, amino, carboxylic acid Thienyl, pyrazole
Solubility Moderate (polar solvents) Lower (hydrophobic nitro) Higher (amino group) Low (no ionizable groups)
Acidity pKa ~3–5 (COOH) Similar COOH, nitro may lower pKa COOH + basic amino group Non-acidic

Biological Activity

5-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]-2-furoic acid, with the CAS number 1030605-63-0, is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article aims to compile and analyze the available literature on its biological properties, focusing on its pharmacological potential and mechanisms of action.

  • Molecular Formula : C₁₁H₁₂N₂O₃
  • Molecular Weight : 220.22 g/mol
  • Boiling Point : Approximately 462.8 °C (predicted)
  • Density : 1.308 g/cm³ (predicted)
  • pKa : 3.17 (predicted) .

Antioxidant Activity

Research indicates that compounds containing pyrazole moieties exhibit significant antioxidant properties. In vitro assays have shown that this compound can scavenge free radicals effectively, reducing oxidative stress markers in various cell lines. The antioxidant activity is attributed to the presence of the pyrazole ring, which enhances electron donation capabilities .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects in several studies. It demonstrated a marked reduction in pro-inflammatory cytokines and mediators in cell cultures exposed to inflammatory stimuli. This activity is believed to be mediated through the inhibition of NF-kB signaling pathways, which play a crucial role in inflammation .

Anticancer Activity

Several studies have investigated the cytotoxic effects of this compound against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
A549 (lung cancer)15.2Induction of apoptosis via caspase activation
Caco-2 (colon cancer)12.8Inhibition of cell proliferation and migration
WI-38 (normal lung fibroblasts)>50Selective toxicity towards cancer cells

The compound exhibited significant cytotoxicity against A549 and Caco-2 cells while showing minimal effects on normal WI-38 cells, indicating a potential for selective targeting of tumor cells .

Case Studies

  • Study on Antioxidant and Anti-inflammatory Effects :
    In a study published in MDPI, the antioxidant capacity of various pyrazole derivatives was evaluated, highlighting that compounds similar to this compound showed potent scavenging activity against DPPH radicals and reduced nitric oxide production in macrophages .
  • Cytotoxicity Evaluation :
    A comparative study assessed the cytotoxic effects of several pyrazole derivatives, including this compound against human cancer cell lines. The results indicated that this compound could significantly reduce cell viability in A549 and Caco-2 cells while sparing normal fibroblasts, suggesting its potential as an anticancer agent .

Q & A

Q. What are the optimal synthetic routes for 5-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-furoic acid?

Methodological Answer: The synthesis typically involves coupling a substituted pyrazole moiety with a furan-carboxylic acid derivative. A reflux-based approach in ethanol (2–4 hours) is commonly used for heterocyclic condensation, followed by purification via recrystallization (e.g., DMF/EtOH mixtures). For example, analogous pyrazole-furan hybrids are synthesized by reacting pre-functionalized pyrazoles with activated furan intermediates under acidic or basic catalysis. Post-synthetic purification requires HPLC with ammonium acetate buffer (pH 6.5) for precise separation of regioisomers .

Key Steps Conditions Reference
Pyrazole activationEthanol reflux, 2–4 h
Coupling with furanCatalytic acid/base, 60–80°C
PurificationHPLC (ammonium acetate buffer)

Q. Which analytical techniques are recommended for purity assessment and structural confirmation?

Methodological Answer:

  • HPLC : Use a C18 column with ammonium acetate buffer (pH 6.5) and gradient elution to resolve impurities. Validate with spiked standards.
  • FTIR/LC-MS : Confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) and molecular ion peaks.
  • NMR : Assign peaks for pyrazole methyl groups (δ 2.1–2.5 ppm) and furan protons (δ 6.3–7.1 ppm). Cross-validation with elemental analysis ensures >95% purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer: Contradictions often arise from variations in assay conditions or structural analogs. Systematic approaches include:

  • Comparative structural analysis : Map substituent effects (e.g., methyl vs. trifluoromethyl groups on pyrazole) using SAR tables .
  • Standardized bioassays : Replicate studies under controlled parameters (pH, solvent, cell lines) to isolate variables.
  • Theoretical modeling : Use DFT calculations to predict electronic effects on binding affinity. Linking results to a unified conceptual framework (e.g., enzyme inhibition mechanisms) clarifies discrepancies .

Q. What experimental designs are suitable for studying environmental fate and biodegradation pathways?

Methodological Answer: Adopt a tiered approach:

  • Phase 1 (Lab) : Measure hydrolysis rates (pH 7–9), photolysis under UV light, and soil adsorption coefficients (Koc).
  • Phase 2 (Microcosm) : Simulate microbial degradation in sediment-water systems with LC-MS/MS monitoring.
  • Phase 3 (Field) : Track residue levels in aquatic/terrestrial compartments seasonally. Use randomized block designs with split plots for temporal/spatial variables (e.g., rootstock studies ).
Parameter Method Reference
Hydrolysis half-lifepH-adjusted aqueous solutions
Microbial degradationLC-MS/MS with isotopic labeling
Field monitoringSeasonal sampling, 4+ replicates

Q. How do structural modifications influence the compound’s pharmacokinetic properties?

Methodological Answer: Modify the pyrazole’s substituents (e.g., dimethyl vs. difluoromethyl groups) and assess:

  • Lipophilicity : LogP via shake-flask method or computational tools.
  • Metabolic stability : Incubate with liver microsomes; monitor CYP450 interactions.
  • Permeability : Caco-2 cell assays for intestinal absorption. For example, fluorinated analogs (e.g., 5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylic acid) show enhanced metabolic resistance due to reduced oxidative susceptibility .

Q. What strategies validate target engagement in mechanistic studies?

Methodological Answer:

  • Isothermal titration calorimetry (ITC) : Directly measure binding thermodynamics with purified proteins.
  • CRISPR-Cas9 knockouts : Confirm phenotype rescue upon gene deletion.
  • Fluorescent probes : Design analogs with BODIPY tags for cellular localization studies. Cross-reference findings with transcriptomic/proteomic datasets to identify off-target effects .

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